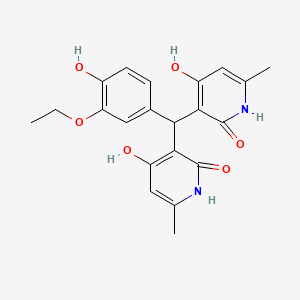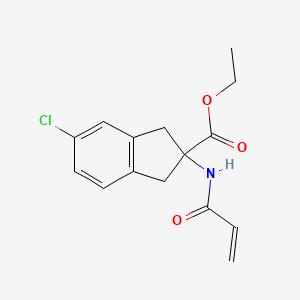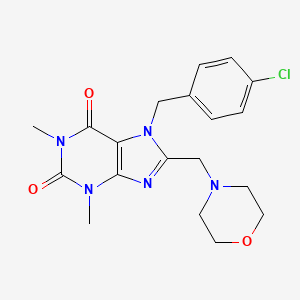
7-(4-chlorobenzyl)-1,3-dimethyl-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “7-(4-chlorobenzyl)-1,3-dimethyl-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione” is a type of imidazo[4,5-b]pyridine-based inhibitor . It has been used in studies related to Aurora kinases .
Synthesis Analysis
The synthesis of similar morpholine-containing compounds has been described in the literature. They are typically synthesized in high yields starting from easily available reactants through a two-step process involving a Mannich reaction followed by Michael addition reaction under mild conditions .Molecular Structure Analysis
The molecular structure of similar morpholine-based compounds has been assessed using techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (ESI-HRMS) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar morpholine-containing compounds typically involve a Mannich reaction followed by a Michael addition .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using techniques such as NMR and ESI-HRMS .科学的研究の応用
Crystal Structure and Molecular Interactions
Research on structurally related compounds, such as 8-amino-7-(4-morpholinobutyl)theophylline, has revealed details about their crystal structure and molecular interactions. These studies have shown typical geometries of the purine fused-ring system, with specific conformations influenced by intramolecular hydrogen bonds. The morpholine ring often adopts a chair conformation, contributing to the stability of the molecule through intermolecular hydrogen bonds. These structural insights are crucial for understanding the physical and chemical properties of these compounds, potentially guiding their application in drug design and development (Karczmarzyk & Pawłowski, 1997).
Cardiovascular and Antiarrhythmic Activity
Compounds within this family have been synthesized and tested for their cardiovascular effects, including electrocardiographic, antiarrhythmic, and hypotensive activities. For instance, certain derivatives have shown strong prophylactic antiarrhythmic activity in experimentally induced arrhythmia, highlighting the potential for these compounds to be developed into cardiovascular drugs (Chłoń-Rzepa et al., 2004).
Anxiolytic Activity
Another area of interest is the anxiolytic activity of 7-arylpiperazinylalkyl-8-morpholin-4-yl-purine-2,6-dione derivatives. These compounds have been designed, synthesized, and studied for their affinity to serotonin receptors, showing potential as anxiolytic agents. The structural features of these molecules, such as the morpholine ring and the arylpiperazine fragment, play a significant role in their binding to serotonin receptors, suggesting their utility in treating anxiety-related disorders (Chłoń-Rzepa et al., 2014).
Analgesic Activity
Research into 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with various moieties has also shown significant analgesic and anti-inflammatory effects. These findings suggest that such compounds could be developed into new classes of analgesic and anti-inflammatory agents, offering potential alternatives to existing medications (Zygmunt et al., 2015).
将来の方向性
特性
IUPAC Name |
7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O3/c1-22-17-16(18(26)23(2)19(22)27)25(11-13-3-5-14(20)6-4-13)15(21-17)12-24-7-9-28-10-8-24/h3-6H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGQVRSBUODAPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCOCC3)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(4-Chlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(2,4-Difluorophenyl)propyl]piperazine](/img/structure/B2688507.png)

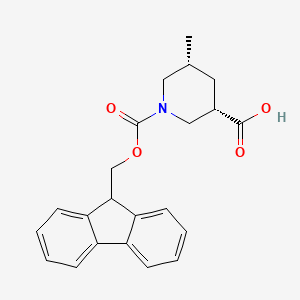
![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2688516.png)

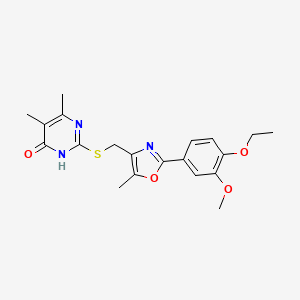
![4-fluoro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2688520.png)
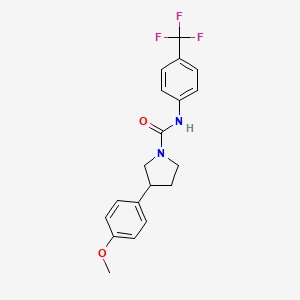
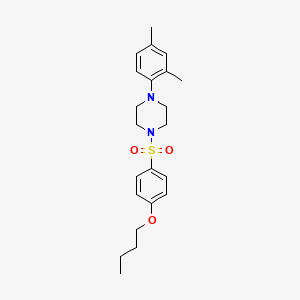

![2,6-difluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2688526.png)

